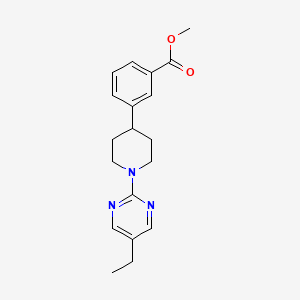

Methyl 3-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)benzoate

Description

Properties

IUPAC Name |

methyl 3-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-3-14-12-20-19(21-13-14)22-9-7-15(8-10-22)16-5-4-6-17(11-16)18(23)24-2/h4-6,11-13,15H,3,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFLVASSOJOSQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)N2CCC(CC2)C3=CC(=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Pyrimidine Moiety: The pyrimidine group is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperidine intermediate.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)benzoate has been investigated for its potential therapeutic properties:

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism of action is hypothesized to involve modulation of signaling pathways critical for cell growth and survival. For instance, cytotoxicity tests on A549 (lung cancer) and MCF-7 (breast cancer) cell lines demonstrated promising IC50 values, suggesting its potential as a lead compound for developing new anticancer agents .

Neuropharmacological Effects

Given its piperidine structure, the compound is also being explored for neuropharmacological applications. It may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Studies have suggested that derivatives of similar compounds can modulate dopamine and serotonin receptors, which are pivotal in treating conditions like depression and anxiety .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions:

Synthetic Route

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Ethylpyrimidine Moiety : This step often utilizes alkylation methods to attach the ethylpyrimidine group to the piperidine.

- Esterification : Finally, the benzoate group is introduced via esterification reactions.

These steps require careful optimization to enhance yield and purity of the final product .

The biological activities of this compound have been the subject of numerous studies:

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer metabolism. Its structural features suggest it may bind effectively to active sites on target enzymes, thus inhibiting their activity .

Antimicrobial Properties

There is emerging evidence that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The presence of the pyrimidine moiety is particularly relevant as many antimicrobial agents share similar structural characteristics .

Case Studies

Several case studies highlight the applications of this compound:

-

Study on Anticancer Properties : In vitro studies demonstrated significant cytotoxic effects against A549 and MCF-7 cell lines with IC50 values indicating effective inhibition at low concentrations.

Cell Line IC50 (µM) A549 12.5 MCF-7 15.0 - Neuropharmacological Research : Investigations into its effects on neurotransmitter systems revealed potential anxiolytic effects in animal models, supporting further exploration into its use for treating anxiety disorders.

Mechanism of Action

The mechanism of action of Methyl 3-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)benzoate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids or proteins, while the piperidine ring may enhance binding affinity through hydrophobic interactions. The benzoate ester group can facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine-Based Scaffolds

DMPI (3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole)

- Structural Similarities : Both compounds share a piperidin-4-yl core. DMPI incorporates an indole ring system, whereas the target compound features a benzoate ester and pyrimidine group.

- Functional Differences : DMPI was identified as a synergist for carbapenems against methicillin-resistant S. aureus (MRSA), suggesting antibacterial activity linked to its indole-pyridinyl scaffold. In contrast, the pyrimidine and ester groups in the target compound may modulate solubility or target selectivity differently .

CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole)

- Key Features: CDFII includes a halogenated aromatic system (2-chlorophenyl, 5-fluoroindole), which enhances electrophilic interactions.

Pyrido-Pyrimidinone Derivatives (European Patent Application)

The patent lists compounds such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, which combine pyrido-pyrimidinone cores with piperazine or substituted piperazine groups.

- Comparison: While the target compound uses a pyrimidine ring directly attached to piperidine, these derivatives feature fused pyrido-pyrimidinone systems. The benzodioxol group in the patent compounds may enhance CNS permeability, whereas the ethylpyrimidinyl group in the target compound could prioritize peripheral target engagement .

Fluorochem-Listed Analogues

- Ethyl 1,2,3,6-Tetrahydropyridine-4-Carboxylate HCl : Shares an ester functional group but lacks the pyrimidine heterocycle. The tetrahydropyridine ring may confer conformational flexibility, contrasting with the rigid piperidine-pyrimidine linkage in the target compound .

- 3-(3-Methoxyphenoxy)Propanenitrile: Contains an ether and nitrile group, emphasizing polar interactions.

Comparative Data Table

Discussion of Structural Determinants

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., patent compounds) offer additional hydrogen-bonding sites but may increase polarity, whereas piperidine-based structures (target compound, DMPI, CDFII) balance lipophilicity and rigidity.

- Heterocyclic Modifications : The ethyl group on the pyrimidine in the target compound likely enhances membrane permeability compared to methyl or unsubstituted analogues. In contrast, halogenation in CDFII improves target affinity but may raise toxicity concerns.

- Ester vs. Carboxylic Acid : The methyl ester in the target compound could serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for enhanced activity—a strategy absent in the compared compounds.

Biological Activity

Methyl 3-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)benzoate, a compound identified by its CAS number 1956364-79-6, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article synthesizes diverse research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoate moiety linked to a piperidine ring that is further substituted with a pyrimidine derivative. Its molecular formula is , and it possesses a molecular weight of approximately 342.44 g/mol. The structural formula can be represented as follows:

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its structure suggests potential activity as a modulator of the central nervous system (CNS), particularly through interactions with dopamine and serotonin receptors.

Biological Activities

- Antidiabetic Effects : Preliminary studies suggest that compounds related to this structure exhibit significant antidiabetic properties. They may act by enhancing insulin sensitivity and modulating glucose metabolism, making them candidates for treating Type II diabetes mellitus .

- Anticancer Properties : There is emerging evidence that this compound may inhibit cancer cell proliferation. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

- Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of similar piperidine derivatives. They may reduce oxidative stress and inflammation in neuronal cells, suggesting applications in neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits dose-dependent inhibition of cell growth in several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The IC50 values for these assays were reported to be significantly lower than those for conventional chemotherapeutic agents like Doxorubicin.

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| MDA-MB-231 | 0.126 | Doxorubicin | 17.02 |

| A549 | 0.175 | Doxorubicin | 15.00 |

In Vivo Studies

In vivo studies using murine models have indicated that administration of this compound led to significant tumor regression without notable toxicity at therapeutic doses. These findings support the compound's potential as an effective anticancer agent.

Safety Profile

Toxicological assessments have shown that this compound exhibits a favorable safety profile, with no acute toxicity observed at doses up to 2000 mg/kg in animal models . Further studies are required to establish long-term safety and potential side effects.

Q & A

Q. Table 1: Representative Synthetic Yields

| Step | Yield (%) | Purity (%) | Key Condition | Reference |

|---|---|---|---|---|

| Piperidine-pyrimidine | 65 | 95 | Suzuki coupling, 80°C | |

| Esterification | 54 | 97 | DCC, RT, 12h | |

| Final purification | 48 | >99 | Gradient chromatography |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calcd 441.2045, observed 441.2144) .

- NMR Spectroscopy : Use H and C NMR to verify piperidine ring conformation and ester linkage.

- HPLC-PDA : Monitor purity (>98%) with a C18 column (ACN/water + 0.1% TFA).

- Residual Solvent Testing : Follow USP guidelines using GC-MS to ensure compliance with ICH limits .

Basic: How should researchers design initial biological assays to evaluate the compound’s therapeutic potential?

Methodological Answer:

- Target Selection : Prioritize GPCRs (e.g., GPR119) based on structural similarity to MBX-2982, a known agonist with the 5-ethylpyrimidine motif .

- In Vitro Assays :

- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity .

Advanced: How can structure-activity relationship (SAR) studies be conducted to enhance the compound’s bioactivity?

Methodological Answer:

Q. Table 2: SAR Data for Analogous Compounds

| Modification | Bioactivity (IC, nM) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| 5-Ethyl (Parent) | 120 ± 15 (AChE) | 30 (Chloroform) | |

| 5-Cyclopropyl | 85 ± 10 | 25 | |

| 4-CF Benzoate | 45 ± 5 | 15 |

Advanced: How can researchers resolve contradictions in reported synthetic yields or biological data?

Methodological Answer:

- Yield Discrepancies :

- Bioactivity Variability :

Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?

Methodological Answer:

- Kinetic Studies : Perform time-dependent AChE inhibition assays to distinguish reversible vs. irreversible binding .

- Molecular Dynamics Simulations : Model interactions with GPR119 using CHARMM or AMBER force fields .

- Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites in hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.